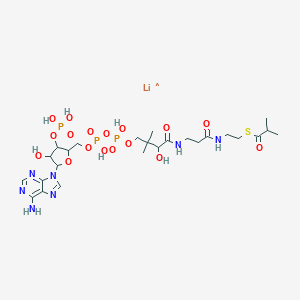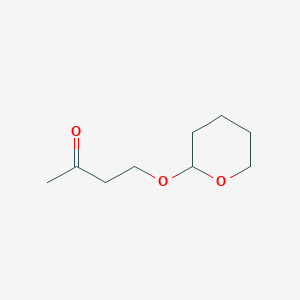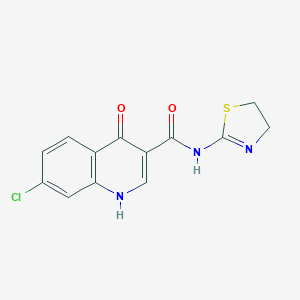
7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of quinolone antibiotics and has been found to possess antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of 7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide involves the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for bacterial DNA replication and transcription. Inhibition of these enzymes leads to the accumulation of DNA damage and ultimately bacterial cell death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide have been studied extensively. It has been found to be well-tolerated in animal models and exhibits good pharmacokinetic properties. It is rapidly absorbed and distributed to various tissues, including the lungs, liver, and kidneys. It is metabolized in the liver and excreted primarily through the urine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide in lab experiments include its broad-spectrum antibacterial and antifungal activity, good pharmacokinetic properties, and well-tolerated nature. However, the limitations include its potential toxicity to human cells and the development of bacterial resistance to this compound.
Orientations Futures
There are several future directions for the research on 7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide. Some of these include the development of new derivatives with improved pharmacokinetic properties and reduced toxicity, the investigation of its potential use in combination therapy with other antibiotics, and the exploration of its antitumor activity. Additionally, the development of new methods for the synthesis of this compound and its derivatives may lead to more efficient and cost-effective production.
Méthodes De Synthèse
The synthesis of 7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide involves the reaction of 7-chloro-4-quinolone carboxylic acid with 2-aminothiazole in the presence of a coupling reagent. The reaction is carried out in a solvent system consisting of a polar aprotic solvent and a base. The product is obtained in good yield and purity after purification by recrystallization.
Applications De Recherche Scientifique
7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It also exhibits antifungal activity against Candida albicans and Aspergillus fumigatus.
Propriétés
Numéro CAS |
108278-53-1 |
|---|---|
Nom du produit |
7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Formule moléculaire |
C13H10ClN3O2S |
Poids moléculaire |
307.76 g/mol |
Nom IUPAC |
7-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C13H10ClN3O2S/c14-7-1-2-8-10(5-7)16-6-9(11(8)18)12(19)17-13-15-3-4-20-13/h1-2,5-6H,3-4H2,(H,16,18)(H,15,17,19) |
Clé InChI |
DUDJNLLQPQWUCJ-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
SMILES canonique |
C1CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



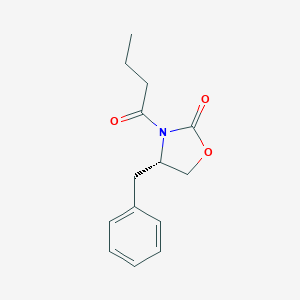
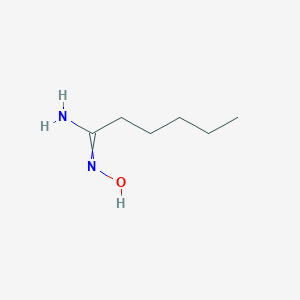
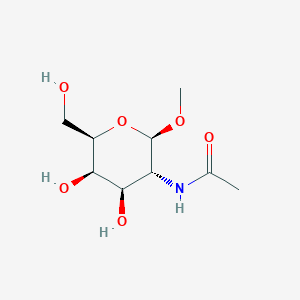

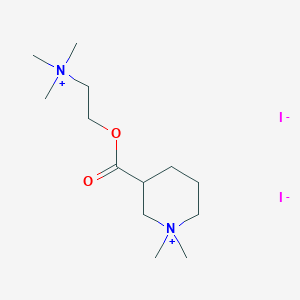
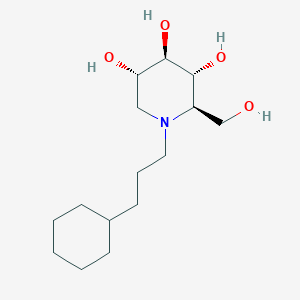
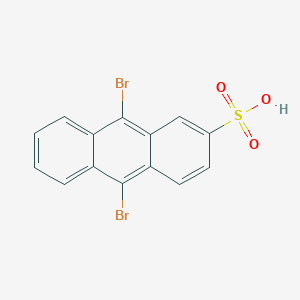
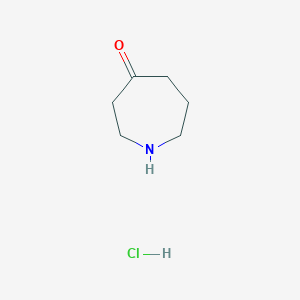
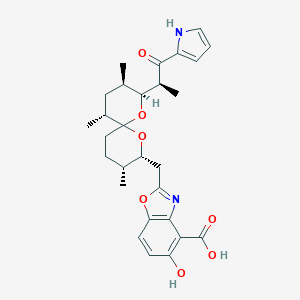
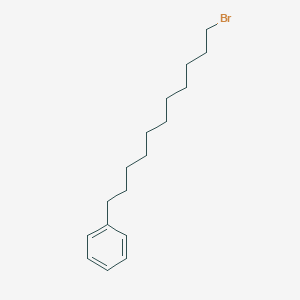
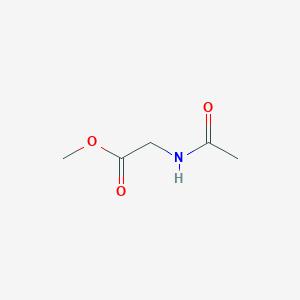
![6-[(2-Tert-butoxycarbonylaminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19552.png)
